molecular formula C13H21BN4O4 B3187256 (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1448461-87-7

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No. B3187256
CAS RN: 1448461-87-7
M. Wt: 308.14 g/mol
InChI Key: IDJPIEOJGORRPU-UHFFFAOYSA-N
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Description

The compound “(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with a molecular weight of 308.34 . It has a solid physical form and is stored at 4°C . The IUPAC name for this compound is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)12-15-8-10(9-16-12)11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.34 . It is a solid and is stored at 4°C .

Scientific Research Applications

Synthesis of Polyamides

  • Application : This compound is utilized in the synthesis of polyamides containing uracil and adenine as side groups. These polyamides are found to have molecular weights in the range of 1000-5000 and demonstrate solubility in water, indicating potential applications in material science and biochemistry (Hattori & Kinoshita, 1979).

Structural Characterization and Biological Evaluation

  • Application : The tert-butyl piperazine derivative has been synthesized and characterized, including X-ray diffraction studies. This derivative was evaluated for its in vitro antibacterial and anthelmintic activity, showcasing its potential in medicinal chemistry (Sanjeevarayappa et al., 2015).

Derivative Synthesis in Organic Chemistry

  • Application : Derivatives of (4-(5-amino-4-phenylpyrimidine)-2-yl) piperazine have been synthesized using carboxylic acid and 4-phenyl-2-(piperazin-1-yl) pyrimidin-5-amine. These derivatives have potential applications in organic synthesis and drug design (Yi Xue-jin, 2014).

Synthesis of Novel Dendritic Melamines

  • Application : Starting from 4-amino-1-(tert-butoxycarbonyl)piperidine, novel dendritic melamines comprising piperidine motifs were synthesized. These compounds exhibit potential for applications in nanotechnology and materials science (Sacalis et al., 2019).

Chemical Structure Analysis

  • Application : The compound has been used in studying the crystal structures of molecules, aiding in the understanding of molecular interactions and potential pharmaceutical applications (Anthal et al., 2018).

Synthesis of Antimicrobial Compounds

  • Application : Research has focused on synthesizing new compounds with antimicrobial properties, indicating potential applications in developing new antibiotics and antimicrobial agents (Yurttaş et al., 2016).

Synthesis of Novel Peptide Isosteres

  • Application : It has been used in synthesizing aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, indicating potential use in peptide synthesis and drug discovery (Groth & Meldal, 2001).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN4O4/c1-13(2,3)22-12(19)18-6-4-17(5-7-18)11-15-8-10(9-16-11)14(20)21/h8-9,20-21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPIEOJGORRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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